molecular formula C10H13BrFN B15313043 4-(5-Bromo-2-fluorophenyl)butan-1-amine

4-(5-Bromo-2-fluorophenyl)butan-1-amine

Cat. No.: B15313043
M. Wt: 246.12 g/mol
InChI Key: HTIUSKKXYFJIEG-UHFFFAOYSA-N
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Description

4-(5-Bromo-2-fluorophenyl)butan-1-amine is an organic compound with the molecular formula C10H13BrFN It is a derivative of butanamine, where the butan-1-amine chain is substituted with a 5-bromo-2-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromo-2-fluorophenyl)butan-1-amine typically involves the reaction of 5-bromo-2-fluorobenzene with butan-1-amine. One common method includes the use of a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction. This reaction involves the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as tetrahydrofuran) under an inert atmosphere .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar catalytic processes. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromo-2-fluorophenyl)butan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the phenyl ring .

Scientific Research Applications

4-(5-Bromo-2-fluorophenyl)butan-1-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(5-Bromo-2-fluorophenyl)butan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Bromo-2-fluorophenyl)butan-1-amine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its combination of bromine and fluorine atoms makes it a valuable intermediate in various synthetic and research applications .

Properties

Molecular Formula

C10H13BrFN

Molecular Weight

246.12 g/mol

IUPAC Name

4-(5-bromo-2-fluorophenyl)butan-1-amine

InChI

InChI=1S/C10H13BrFN/c11-9-4-5-10(12)8(7-9)3-1-2-6-13/h4-5,7H,1-3,6,13H2

InChI Key

HTIUSKKXYFJIEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)CCCCN)F

Origin of Product

United States

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